Home > Products > Screening Compounds P90105 > Glycopyrrolate Impurity I
Glycopyrrolate Impurity I - 1404453-68-4

Glycopyrrolate Impurity I

Catalog Number: EVT-1479017
CAS Number: 1404453-68-4
Molecular Formula: C19H27BrClNO3
Molecular Weight: 432.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glycopyrrolate Impurity I is a Glycopyrronium Bromide impurity.
Overview

Glycopyrrolate Impurity I is a chemical compound that arises during the synthesis of glycopyrrolate, a medication primarily used to treat conditions such as peptic ulcers and chronic obstructive pulmonary disease. This impurity is significant in pharmaceutical formulations, as its presence can affect the safety and efficacy of the final product. Glycopyrrolate Impurity I is classified as a quaternary ammonium compound, specifically an ester derivative of cyclopentyl mandelic acid.

Source and Classification

Glycopyrrolate Impurity I is derived from the synthesis of glycopyrrolate, where it forms as a byproduct. The compound is categorized under impurities that may occur during the production processes of active pharmaceutical ingredients (APIs). It is critical to monitor and quantify such impurities to ensure compliance with regulatory standards and maintain product quality .

Synthesis Analysis

Methods and Technical Details

The synthesis of Glycopyrrolate Impurity I typically involves several steps:

  1. Starting Materials: The primary reactants include 3-(2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium bromide.
  2. Reaction Conditions: The synthesis is conducted under controlled conditions, often utilizing large-scale reactors in industrial settings. Common methods include:
    • N-Methylation: The final step usually involves N-methylation using methyl bromide to form a quaternary ammonium salt.
    • Purification Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor and quantify impurities during production .

Industrial Production

Chemical Reactions Analysis

Types of Reactions

Glycopyrrolate Impurity I can undergo various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, typically facilitated by reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one functional group with another using halogens or alkylating agents .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide, potassium permanganate under acidic or basic conditions.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride under controlled temperature and pressure.
  • Substitution Reagents: Halogens, alkylating agents under specific solvent conditions .
Mechanism of Action

The mechanism of action for Glycopyrrolate Impurity I primarily relates to its role in the pharmacokinetics of glycopyrrolate. As an impurity, it may influence the metabolism and distribution of glycopyrrolate within biological systems. Understanding these interactions helps in assessing the safety profiles of glycopyrrolate formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Molecular Weight: Approximately 360 g/mol (exact value may vary based on specific structural variants).
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant data from HPLC studies indicate that Glycopyrrolate Impurity I can be effectively analyzed using ion-pair chromatography techniques, which provide insights into its chromatographic behavior and stability .

Applications

Glycopyrrolate Impurity I serves several scientific uses:

  • Analytical Chemistry: Used as a reference standard for developing and validating methods for quantifying impurities in glycopyrrolate formulations.
  • Biological Research: Studied to understand metabolic pathways and impacts on pharmacokinetics and pharmacodynamics.
  • Pharmaceutical Industry: Monitored during quality control processes to ensure compliance with regulatory standards for glycopyrrolate-based medications .
Introduction to Glycopyrrolate Impurity I

Definition and Chemical Identity of Glycopyrrolate Impurity I

Structural Characteristics and Nomenclature

Glycopyrrolate Impurity I, formally designated as (RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, possesses the molecular formula C₁₉H₂₇BrClNO₃ and a molecular weight of 432.78 g/mol. This quaternary ammonium compound features stereochemical complexity with both (RS) and (SR) configurations within its molecular architecture. The compound systematically consists of a 1,1-dimethylpyrrolidinium moiety linked via an ester bond to a 2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate group, with bromide serving as the counterion [4] [7]. The compound has been assigned CAS Number 1404453-68-4 for the bromide salt form and 1404617-94-2 for the free base [1] [4].

Key Identifiers and Structural Differentiation

Glycopyrrolate Impurity I is frequently referenced under multiple synonyms in regulatory and scientific literature, including Glycopyrrolate Bromide Impurity I, Glycopyrrolate USP Related Compound I, and Glycopyrronium Bromide EP Impurity I. It is critically important to distinguish this impurity from other process-related compounds such as Glycopyrrolate Impurity 1 (CAS 51052-74-5), which represents the 3-hydroxy-1,1-dimethylpyrrolidin-1-ium bromide fragment lacking the cyclopentyl-chlorophenyl hydroxyacetate moiety [3] [6]. This structural distinction significantly influences chromatographic behavior and toxicological assessment.

Table 1: Key Identifiers of Glycopyrrolate Impurity I

CharacteristicSpecification
IUPAC Name(RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide
Molecular FormulaC₁₉H₂₇BrClNO₃
Molecular Weight432.78 g/mol
CAS Number (bromide)1404453-68-4
CAS Number (base)1404617-94-2
SynonymsGlycopyrrolate Bromide Impurity I; Glycopyrrolate USP RC I; Glycopyrronium Bromide EP Impurity I
Purity Requirements≥95% (HPLC) for reference standards

Synthesis and Origin

This impurity typically originates during the manufacturing process of glycopyrrolate, potentially forming through incomplete esterification between the pyrrolidinium precursor and the mandelic acid derivative. Alternatively, it may arise from hydrolysis of the ester bond in the final drug substance under suboptimal storage conditions. The compound's synthesis for analytical reference purposes follows stringent protocols to ensure structural fidelity, with comprehensive characterization via HNMR, 13CNMR, mass spectrometry, HPLC, IR spectroscopy, and TGA potency analysis (up to 800°C) to confirm identity and purity [4] [8].

Role of Impurity Profiling in Pharmaceutical Quality Assurance

Analytical Method Development

Robust impurity profiling methodologies are essential for detecting and quantifying Glycopyrrolate Impurity I at the levels mandated by regulatory authorities. Reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection has emerged as the gold standard for this purpose. A validated method documented in the literature employs a C8 column (Kromasil 100, 250 mm × 4.6 mm, 5μm) with gradient elution using potassium dihydrogen phosphate buffer (pH 2.9±0.05) and organic modifiers. Detection is optimally performed at 222 nm, where the impurity demonstrates significant UV absorption. This configuration achieves baseline separation of Glycopyrrolate Impurity I from other process-related impurities and degradation products [2].

Advanced ultra-fast liquid chromatographic (UFLC) methods have been developed following Analytical Lifecycle Management (ALM) principles aligned with ICH Q8, Q9, and Q10 guidelines. These methods employ experimental design (DoE) approaches to optimize critical method variables such as mobile phase composition, ion-pairing agent concentration (e.g., tetra butyl ammonium hydrogen sulfate), and flow rate. Retention time, theoretical plates, and symmetry factor are established as critical quality attributes (CQAs) for method performance [9].

Table 2: HPLC Method Parameters for Impurity I Detection

ParameterSpecificationMethod Variant 1Method Variant 2
ColumnC8 (250 mm × 4.6 mm, 5μm)RP-18e (100 mm × 4.6 mm)C18 (250 × 4.6 mm, 5 µm)
Mobile PhaseGradient: KH₂PO₄ buffer (pH 2.9) and organicGradient: Buffer (pH 3.0) and ACN:water (90:10)Methanol: 10mM TBAHS (80:20)
Flow RateNot specified0.5 mL/min1.0 mL/min
Detection Wavelength222 nm222 nm204 nm
Column Temperature45°CAmbientAmbient
Injection VolumeNot specifiedNot specified20 μL
Linear Range0.05-0.75 ppmLOQ-200% spec limit5-250 μg/mL

Stability Studies and Degradation Science

Forced degradation studies provide critical insights into the behavior of Glycopyrrolate Impurity I under various stress conditions. When subjected to acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidative stress (3% H₂O₂), thermal stress (80°C), and photolysis (365 nm), glycopyrrolate formulations demonstrate distinct degradation profiles. These studies confirm the stability-indicating capability of analytical methods by showing adequate separation between the impurity peak and degradation products. Glycopyrrolate Impurity I itself may undergo further degradation under harsh conditions, necessitating appropriate storage at 2-8°C for reference standards to maintain integrity [5] [9].

Method Validation Parameters

Validation of analytical procedures for Glycopyrrolate Impurity I adheres strictly to ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, and sensitivity parameters. The method exhibits linear responses across the 0.05-0.75 ppm range with a correlation coefficient (R²) ≥0.999, suitable for quantification at the 0.1% level relative to the active pharmaceutical ingredient. Precision studies demonstrate ≤2% relative standard deviation (RSD) for repeatability and intermediate precision, while accuracy (recovery) studies confirm values within 99-101% across the specification range. Sensitivity parameters establish a limit of detection (LOD) as low as 0.01% and limit of quantification (LOQ) of 0.03% relative to glycopyrrolate concentration [2] [5] [9].

Table 3: Forced Degradation Profile of Glycopyrrolate (Including Impurity I Formation)

Stress ConditionDurationDegradation (%)Impurity I Behavior
Acid (0.1M HCl)30 minutes15-20%May increase due to hydrolysis
Base (0.1M NaOH)30 minutes20-25%May increase due to hydrolysis
Oxidation (3% H₂O₂)30 minutes10-15%Potential oxidation of alcohol
Thermal (80°C)24 hours5-10%Potential decomposition
Photolysis (365 nm)3 hours<5%Minimal change

Regulatory Significance in Abbreviated New Drug Applications (ANDA)

ANDA Submission Requirements

Glycopyrrolate Impurity I holds substantial regulatory significance in Abbreviated New Drug Applications (ANDAs) for generic glycopyrrolate products. Regulatory guidelines mandate comprehensive identification and quantification of specified impurities above the Identification Threshold (0.1%) for drug substances. Manufacturers must provide complete characterization data for this impurity, including structural elucidation, synthesis pathway, and analytical methods capable of detecting it at or below 0.05% level. This impurity is specifically monitored during process validation studies and stability testing to demonstrate control strategies throughout the product lifecycle. Documentation must include a justification of proposed acceptance criteria based on batch analysis data and safety qualifications [1] [4].

Pharmacopeial Standards and Harmonization

Glycopyrrolate Impurity I is officially recognized in major pharmacopeias, listed as Glycopyrrolate USP Related Compound I in the United States Pharmacopeia and Glycopyrronium Bromide EP Impurity I in the European Pharmacopoeia. The USP Reference Standard (Catalog No: 1296086) provides an authenticated material for compendial testing, with detailed chromatographic profiles and relative retention times (RRT) established for method validation. Harmonization efforts aim to align acceptance criteria across regulatory jurisdictions, typically setting the specification limit for this impurity at NMT 0.15% in the drug substance. However, manufacturers must demonstrate that the total impurity profile remains within ICH Q3B thresholds, including specified, unspecified, and total impurities [7] [8].

Properties

CAS Number

1404453-68-4

Product Name

Glycopyrrolate Impurity I

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate;bromide

Molecular Formula

C19H27BrClNO3

Molecular Weight

432.8 g/mol

InChI

InChI=1S/C19H27ClNO3.BrH/c1-21(2)12-11-17(13-21)24-18(22)19(23,14-5-3-4-6-14)15-7-9-16(20)10-8-15;/h7-10,14,17,23H,3-6,11-13H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1

InChI Key

DCPQHGSMOUUQST-JUOYHRLASA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Synonyms

3-[[2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetyl]oxy]-1,1-dimethyl pyrrolidinium Bromide

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=C(C=C3)Cl)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.